![molecular formula C15H23BN2O4 B1366308 4-(4-BOC-Piperazino)phenylboronic acid CAS No. 457613-78-4](/img/structure/B1366308.png)
4-(4-BOC-Piperazino)phenylboronic acid
Overview
Description
“4-(4-BOC-Piperazino)phenylboronic acid” is a useful reactant for the preparation of radiolabeled compounds . It is also known as "tert-Butyl 4- (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate" .
Synthesis Analysis
Pinacol boronic esters, such as “4-(4-BOC-Piperazino)phenylboronic acid”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there have been reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular formula of “4-(4-BOC-Piperazino)phenylboronic acid” is C15H23BN2O4. The molecular weight is 306.17 g/mol. Another related compound, “4-(4-Boc-piperazinemethyl)phenylboronic acid pinacol ester”, has the empirical formula C22H35BN2O4 .Chemical Reactions Analysis
As mentioned earlier, the protodeboronation of pinacol boronic esters like “4-(4-BOC-Piperazino)phenylboronic acid” can be achieved using a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Synthesis and Chemical Applications
Microwave-Mediated Suzuki–Miyaura Cross-Couplings : 4-(4-BOC-Piperazino)phenylboronic acid has been used in the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls through microwave-mediated Suzuki–Miyaura coupling, facilitating the diversification of biaryl libraries (Spencer et al., 2011).
Synthesis of Bisbenzoxaboroles and Boronic Acid Analogs : This compound has been utilized in synthesizing highly biologically active bisbenzoxaboroles and their phenylboronic acids analogs, highlighting its role in creating new chemical structures (Adamczyk-Woźniak et al., 2013).
Biomedical Applications
Fungicidal Activity : Its derivatives have been investigated for fungicidal activity against various fungi, showing significant inhibitory activity, which is crucial for developing new antifungal agents (Wieczorek et al., 2014).
Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles, incorporating 4-(4-BOC-Piperazino)phenylboronic acid, have shown promise as potential antiviral inhibitors, particularly against the Hepatitis C virus (Khanal et al., 2013).
Gene Transfection : Modified polyethylenimine with phenylboronic acid groups, derived from 4-(4-BOC-Piperazino)phenylboronic acid, has demonstrated enhanced gene delivery efficiency, indicating its potential in gene therapy (Peng et al., 2010).
Material Science
Sensor Development : Piperazine-based compounds with phenylboronic acid, related to 4-(4-BOC-Piperazino)phenylboronic acid, have been applied in ion-selective electrodes, indicating their utility in developing sensitive and selective sensors for dopamine and other compounds (Durka et al., 2019).
Carbon Nanotube Modulation : Phenyl boronic acids, including derivatives of 4-(4-BOC-Piperazino)phenylboronic acid, have been used to modulate the properties of carbon nanotubes, which are significant for applications in nanotechnology and material science (Mu et al., 2012).
Safety And Hazards
The safety data sheet for “4-(4-Boc-Piperazino)phenylboronic acid” suggests that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and should not be released into the environment . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water for at least 15 minutes .
Future Directions
properties
IUPAC Name |
[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)13-6-4-12(5-7-13)16(20)21/h4-7,20-21H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGOBSWUEXKOIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70411922 | |
Record name | 4-(4-BOC-Piperazino)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70411922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-BOC-Piperazino)phenylboronic acid | |
CAS RN |
457613-78-4 | |
Record name | 4-(4-BOC-Piperazino)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70411922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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